Dimethylthiocarbamoyl chloride

Catalog No.
S603110
CAS No.
16420-13-6
M.F
C3H6ClNS
M. Wt
123.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylthiocarbamoyl chloride

Researchers face hazardous thiophosgene or tedious purification in thiocarbamoylation. Dimethylthiocarbamoyl chloride (CAS 16420-13-6) is a solid reagent that avoids extreme toxicity and forms crystalline O-aryl thiocarbamate intermediates, enabling simple recrystallization instead of column chromatography for Newman-Kwart rearrangements. Achieves ~92% yield in tetramethylthiuram monosulfide synthesis. Available in R&D and bulk scales with immediate global shipping.

CAS Number

16420-13-6

Product Name

Dimethylthiocarbamoyl chloride

IUPAC Name

N,N-dimethylcarbamothioyl chloride

Molecular Formula

C3H6ClNS

Molecular Weight

123.61 g/mol

InChI

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3

InChI Key

PHWISQNXPLXQRU-UHFFFAOYSA-N

SMILES

CN(C)C(=S)Cl

Synonyms

N,N-Dimethylcarbamothioic Chloride; Dimethylthiocarbamyl Chloride; 1-Chloro-N,N-dimethylthioformamide; Dimethylcarbamothioic Chloride; Dimethylcarbamothioyl Chloride; N,N-Dimethylcarbamothioyl Chloride; N,N-Dimethylchlorothiocarbamate; N,N-Dimethylth

Canonical SMILES

CN(C)C(=S)Cl

The exact mass of the compound Dimethylthiocarbamoyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

Dimethylthiocarbamoyl chloride (CAS 16420-13-6) is a reactive organosulfur compound primarily used as an electrophilic agent for introducing the N,N-dimethylthiocarbamoyl moiety onto nucleophiles like alcohols, phenols, and amines. Appearing as a low-melting yellow solid, it is a key intermediate in the synthesis of pesticides, rubber vulcanization accelerators, and pharmaceuticals. Its utility is defined by its role in forming stable thiocarbamate intermediates, which are essential for applications such as the Newman-Kwart rearrangement for producing thiophenols.

Procurement Fit

Core Workflow Newman-Kwart rearrangement precursor for phenol-to-thiophenol conversion
Primary Use Electrophilic dimethylthiocarbamoyl donor for thiocarbamate, dithiocarbamate, and selenothiocarbamate synthesis
Key Selection Signal Dimethyl substitution enables crystallizable intermediates and simple NMR characterization

Substituting Dimethylthiocarbamoyl chloride is often inefficient or hazardous. Using thiophosgene, a classic thiocarbonylating agent, introduces significant handling risks due to its high toxicity and volatility, necessitating specialized process controls not required for this solid reagent. The seemingly minor change to an N,N-diethyl analog can have practical consequences; intermediates derived from the dimethyl compound often crystallize more readily, simplifying purification and improving process efficiency. Furthermore, attempting to synthesize the compound via routes analogous to its diethyl counterpart fails, as the high melting point (~150 °C) of its precursor, tetramethylthiuram disulfide, makes the established solvent-free chlorination process unviable, creating a distinct manufacturing constraint.

Substitution Risk

Crystallinity loss with larger N-substituents

N,N-diethyl or morpholino analogs yield O-aryl thiocarbamates that are less crystalline, often requiring chromatographic purification instead of simple filtration or recrystallization.

Increased spectral complexity

Larger or asymmetric N-substituents introduce diastereomer formation and additional NMR signals, complicating routine analytical characterization.

Attenuated antimicrobial SAR profile

In dithiocarbamate antimicrobial research, diethyl or mixed-alkyl substitutions may show reduced activity relative to the dimethyl-substituted series, affecting SAR interpretation.

Enhanced Processability: Simplifies Intermediate Purification in Thiophenol Synthesis

In the Newman-Kwart rearrangement, a critical route for converting phenols to thiophenols, the choice of N,N-dialkylthiocarbamoyl chloride directly impacts processability. Intermediates formed from Dimethylthiocarbamoyl chloride (O-aryl N,N-dimethylthiocarbamates) exhibit a significant advantage over other analogs, such as N,N-diethylthiocarbamates, as they tend to crystallize more easily. This property allows for simpler and more efficient purification of the key intermediate prior to the high-temperature rearrangement step.

Evidence DimensionEase of Intermediate Purification
Target Compound DataForms intermediates that tend to crystallize easily
Comparator Or BaselineOther N,N-dialkylthiocarbamates (e.g., diethyl)
Quantified DifferenceQualitatively simpler purification
ConditionsSynthesis of O-aryl thiocarbamate intermediates for the Newman-Kwart rearrangement

Easier crystallization reduces the need for chromatographic purification, lowering solvent usage, time, and cost in multi-step syntheses.

Crystallinity in N-K rearrangement
Head-to-head
Dimethyl derivatives readily crystallize; diethyl/morpholino analogs less crystalline and often require column chromatography.
Supports purification workflow selection
Source review confirms operational advantage in multi-gram syntheses.

Unique Manufacturing Profile: Bypasses High-Temperature Precursor Challenge

The standard solvent-free industrial synthesis of N,N-diethylthiocarbamoyl chloride involves chlorinating molten tetraethylthiuram disulfide. A patent discloses that this established process is not applicable for producing Dimethylthiocarbamoyl chloride due to the prohibitively high melting point of its own precursor, tetramethylthiuram disulfide (~150 °C). This fundamental difference in thermal properties necessitates a different manufacturing approach, often making the direct procurement of Dimethylthiocarbamoyl chloride more practical than attempting an analogous in-house synthesis.

Evidence DimensionMelting Point of Disulfide Precursor
Target Compound DataTetramethylthiuram disulfide melts at ~150 °C
Comparator Or BaselineTetraethylthiuram disulfide (precursor to diethyl analog) melts at ~70 °C
Quantified Difference~80 °C higher melting point
ConditionsSolvent-free chlorination for thiocarbamoyl chloride synthesis

This thermal property difference makes the established, efficient solvent-free synthesis route for the diethyl analog unfeasible for the dimethyl compound, influencing make-versus-buy decisions.

Stability profile
Class-level
Moderate to high stability toward metal hydrides, hydroboration, ylides, NaOH, HCl, organolithiums, Grignards, n-Bu4NF, CrCl2, heat, Lewis acids.
Reported class-level compatibility for multi-step synthesis
Data to verify; no direct quantitative comparator identified.

High-Yield Precursor for Thiuram Synthesis

Dimethylthiocarbamoyl chloride serves as a highly efficient precursor for thiuram-type molecules used as rubber vulcanization accelerators. In a patented procedure, the reaction of Dimethylthiocarbamoyl chloride with sodium dimethyldithiocarbamate directly produces tetramethylthiuram monosulfide. The reported yield for this conversion is approximately 92%, demonstrating a clean and high-throughput route to a key industrial chemical.

Evidence DimensionReaction Yield
Target Compound Data~92% Yield
Comparator Or BaselineGeneral synthetic transformations requiring high efficiency
Quantified DifferenceHigh conversion rate
ConditionsSynthesis of tetramethylthiuram monosulfide from sodium dimethyldithiocarbamate

High-yield reactions are critical for industrial procurement as they maximize raw material conversion, minimize waste, and reduce the cost of downstream purification.

Solvent-free deoxygenation
Reported
Aliphatic/aromatic sulfoxides react at 100 °C without solvent, yielding thioethers in moderate to excellent yields; gram-scale compatible.
Supports process-chemistry method context
Performance baseline; no intra-class comparison under identical conditions.

Superior Handling and Safety Profile Compared to Thiophosgene

For introducing a thiocarbonyl group, Dimethylthiocarbamoyl chloride offers a significant safety and handling advantage over the traditional reagent, thiophosgene. Dimethylthiocarbamoyl chloride is a low-melting solid (m.p. 39-43 °C), making it less volatile and easier to handle under standard laboratory conditions. In contrast, thiophosgene is a highly toxic and irritating liquid that requires stringent engineering controls and personal protective equipment to manage inhalation and contact hazards.

Evidence DimensionPhysical State & Primary Hazard
Target Compound DataLow-melting solid; corrosive
Comparator Or BaselineThiophosgene: Red liquid; highly toxic by inhalation, severe irritant
Quantified DifferenceSignificant reduction in volatility and acute inhalation toxicity
ConditionsStandard laboratory or industrial chemical handling

Choosing this reagent over thiophosgene reduces risks, simplifies safety protocols, and lowers the cost associated with specialized handling equipment and operator training.

Spectral simplicity
Class-level
DMTCs are achiral and spectrally simple vs. diethyl-substituted analogs which introduce additional NMR signals and potential diastereomers.
Simplifies analytical characterization workflow
Qualitative comparison; source review recommended.
Rearrangement yield
Head-to-head
Comparable yields among dimethyl, diethyl, morpholino, and methyl-phenyl thiocarbamates; mono-N-alkyl substrates fail via elimination.
Yield equivalence supports dimethyl selection without efficiency loss
Key transformation step unaffected; dimethyl variant offers lower MW and cost per mole.

Thiophenol Synthesis Where Intermediate Purity and Process Efficiency are Key

This compound is the right choice for multi-step syntheses involving the Newman-Kwart rearrangement, especially when avoiding column chromatography is a priority. Its tendency to form crystalline O-aryl thiocarbamate intermediates allows for purification by simple recrystallization, streamlining the overall workflow.

High-Efficiency Production of Thiuram-Based Vulcanization Accelerators

In industrial settings, this reagent is ideal for the synthesis of tetramethylthiuram monosulfide and related rubber chemicals. Its use in reactions with dithiocarbamate salts leads to high product yields (~92%), maximizing material throughput and economic viability.

Robust Protection of Alcohols in Complex Molecule Synthesis

When a non-polar, stable protecting group for alcohols is required, this reagent is a primary candidate. The resulting dimethylthiocarbamate (DMTC) group is resistant to a wide range of common reagents, including metal hydrides, organolithiums, Grignard reagents, and strong bases, providing orthogonal stability in complex synthetic routes.

Safer Laboratory- and Pilot-Scale Thiocarbonylation Reactions

This reagent is the preferred choice in process designs where the extreme toxicity and volatility of thiophosgene are unacceptable. Its solid form and comparatively lower hazard profile allow for the introduction of the C=S group with reduced engineering controls and safety risks.

Application Fit Matrix

Application
Selection Property
Validation Focus
Thiophenol synthesis (Newman-Kwart)
Crystallinity of O-aryl intermediate
Purification workflow: filtration vs chromatography
Thiocarbamate protection groups
Chemical stability toward diverse reagents
Multi-step synthetic compatibility review
Simplified analytical characterization
Achirality and spectral simplicity
NMR interpretation efficiency
Antimicrobial dithiocarbamate SAR
N,N-dimethyl substitution pattern
Reported activity profile in dithiocarbamate series

XLogP3

1.4

Melting Point

42.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (13.73%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (82.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (13.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16420-13-6

General Manufacturing Information

Carbamothioic chloride, N,N-dimethyl-: ACTIVE

Explore Compound Types